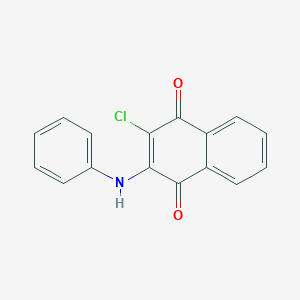

2-Anilino-3-chloro-1,4-naphthoquinone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-anilino-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWCIDRTACZSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148793 | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090-16-0 | |

| Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthesis Strategies for 2-Anilino-3-chloro-1,4-naphthoquinone

The preparation of this compound and its analogs is primarily achieved through the reaction of a suitable naphthoquinone precursor with anilines. Different strategies have been developed to optimize this process in terms of yield, reaction time, and environmental impact.

Nucleophilic Substitution Reactions

The most common and direct method for synthesizing this compound is the nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and aniline (B41778) or its derivatives. nih.gov In this reaction, one of the chlorine atoms on the naphthoquinone ring is displaced by the amino group of the aniline. This monosubstitution occurs because the introduction of the first electron-donating anilino group enriches the quinone structure electronically, making the displacement of the second chlorine atom more difficult. sciforum.net

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be conducted at room temperature or under reflux conditions. scielo.bracs.orgnih.gov For instance, stirring 2,3-dichloro-1,4-naphthoquinone with various anilines in ethanol at reflux yields the corresponding this compound derivatives in yields ranging from 24% to 81%. acs.orgnih.gov Another approach involves reacting the starting materials in water at room temperature for 20 hours, which can produce yields between 84% and 90%. scielo.br Bases like potassium carbonate are also sometimes used to facilitate the reaction.

The table below summarizes the synthesis of various this compound derivatives via nucleophilic substitution.

| Anilino Substituent | Solvent | Conditions | Yield (%) | Reference |

| Unsubstituted (Aniline) | Water | Room Temp, 20h | 90 | scielo.br |

| 4-Methyl | Water | Room Temp, 20h | 84 | scielo.br |

| 4-Methoxy | Water | Room Temp, 20h | 88 | scielo.br |

| 3,4-Dimethoxy | Water | Room Temp, 20h | 86 | scielo.br |

| Unsubstituted (Aniline) | Ethanol | Reflux | 81 | acs.orgnih.gov |

| 4-Trifluoromethyl | Ethanol | Reflux | 41 | acs.orgnih.gov |

| 4-Nitro | Ethanol | Reflux | 24 | acs.orgnih.gov |

Catalytic Approaches in Synthesis

To improve reaction efficiency and yields, various catalytic systems have been explored. Lewis acid catalysts are effective in promoting the synthesis of aminonaphthoquinones. For example, cerium(III) chloride (CeCl₃) and iron(III) chloride (FeCl₃) have been used to catalyze the Michael addition of anilines to 1,4-naphthoquinone (B94277) in ethanol at room temperature. mdpi.com Bismuth(III) chloride (BiCl₃) has also been demonstrated as an effective catalyst for this transformation. rsc.org

Palladium complexes are employed in cross-coupling reactions to form C-C or C-N bonds. For instance, 2-anilino-3-chloro-1,4-naphthoquinones can react with halo-substituted anilines in the presence of a palladium catalyst like PdCl₂(dppf) to form 2,3-diamino substituted-1,4-naphthoquinones. semanticscholar.org Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between 2-chloro-1,4-naphthoquinones and arylboronic acids can be used to synthesize 2-aryl-1,4-naphthoquinones. researchgate.netjst.go.jp This approach can be extended to 2,3-dichloro-1,4-naphthoquinone to produce mono- or bis-aryl adducts. researchgate.net

Environmentally Conscious Synthetic Techniques

In line with the principles of green chemistry, several environmentally benign methods have been developed for the synthesis of this compound derivatives. These techniques often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents. beilstein-journals.orgrsc.org

Microwave (MW) Irradiation: Microwave-assisted synthesis has been successfully applied to this reaction. researchgate.netresearchgate.net This method significantly reduces reaction times compared to conventional heating. For example, the synthesis of 2-substituted-1,4-naphthoquinone derivatives via microwave irradiation (200 W) at 150°C can be completed in just 5 minutes, with yields ranging from 57% to 80%. nih.gov

Ultrasound (US) Assistance: Sonochemistry provides another efficient and rapid method for synthesizing these compounds. researchgate.netresearchgate.netnih.gov The reaction of 2,3-dichloro-1,4-naphthoquinone with various anilines can be carried out under ultrasound irradiation, leading to good yields in shorter reaction times compared to conventional methods. nih.govresearchgate.net This technique can be applied to anilines bearing both electron-donating and electron-withdrawing substituents. nih.gov

Solvent-Free Conditions: The synthesis of related naphthoquinone derivatives has been achieved under solvent-free conditions, often using a catalyst. For instance, indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) has been used to catalyze the three-component reaction of 2-hydroxy-1,4-naphthoquinone (B1674593), salicylic (B10762653) aldehydes, and indoles under solvent-free conditions at 110°C. nih.gov This approach offers advantages such as simple operation and mild reaction conditions. nih.gov

Advanced Derivatization and Functionalization Strategies

This compound is a valuable scaffold for further chemical modification. Functionalization can be targeted at the anilino moiety or can involve using the entire molecule as a building block for constructing complex heterocyclic systems.

Introduction of Electron-Withdrawing or Electron-Donating Substituents on the Anilino Moiety

The synthesis of derivatives with various substituents on the anilino ring is a common strategy to modulate the electronic properties of the molecule. acs.orgnih.gov This is readily achieved by using appropriately substituted anilines in the initial nucleophilic substitution reaction with 2,3-dichloro-1,4-naphthoquinone.

Electron-Donating Groups (EDGs): Anilines substituted with EDGs such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups readily react to form the corresponding derivatives. scielo.br The presence of these groups generally leads to high reaction yields. scielo.br

Electron-Withdrawing Groups (EWGs): Anilines bearing EWGs like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) can also be used. acs.orgnih.gov The synthesis of nitrated derivatives can also be achieved by direct nitration of the parent 2-anilino-1,4-naphthoquinone (B11863833) compound using a mixture of nitric and sulfuric acids. mdpi.comresearchgate.net Halogen substituents (F, Cl, Br) on the aniline ring have also been incorporated. researchgate.netnih.gov

The table below showcases various synthesized derivatives with different electronic groups on the anilino ring.

| Substituent on Anilino Ring | Substituent Type | Yield (%) | Reference |

| 4-Methyl | Electron-Donating | 84 | scielo.br |

| 4-Methoxy | Electron-Donating | 88 | scielo.br |

| 4-Ethoxy | Electron-Donating | 80 | researchgate.net |

| 4-Fluoro | Electron-Withdrawing | Good yields | nih.gov |

| 4-Chloro | Electron-Withdrawing | Good yields | nih.gov |

| 4-Nitro | Electron-Withdrawing | 24 | acs.orgnih.gov |

| 4-Trifluoromethyl | Electron-Withdrawing | 41 | acs.orgnih.gov |

Synthesis of Nitrogen-Containing Fused Heterocyclic Systems

The reactive nature of the this compound scaffold makes it an excellent precursor for the synthesis of various nitrogen-containing fused heterocyclic systems.

Phenazines: Phenazine (B1670421) derivatives can be synthesized from anilino-naphthoquinones. nih.gov For example, the thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinone derivatives, where the anilino ring contains a strong electron-donating group, can lead to the formation of a phenazine ring system. researchgate.net Condensation reactions between o-phenylenediamine (B120857) and certain naphthoquinone derivatives can also yield benzo[a]phenazines. researchgate.net

Triazoles: The synthesis of 1,2,3-triazole-naphthoquinone conjugates is a well-established field. nih.gov These are often prepared via a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide-functionalized naphthoquinone and a terminal alkyne. nih.govresearchgate.net The chlorine atom in this compound can be substituted with sodium azide (B81097), and the resulting azido (B1232118) derivative can then undergo cycloaddition reactions to form triazoles. researchgate.net Ultrasound assistance can be employed to create eco-friendly conditions for triazole synthesis. nih.gov

Pyrido[2,3-b]phenazines: While direct synthesis from this compound is less commonly cited, the general strategies for phenazine synthesis can be adapted. The construction of the pyridophenazine skeleton typically involves the condensation of an amino-phenazine with a 1,3-dicarbonyl compound or its equivalent.

Indole-fused derivatives: The synthesis of indole-fused quinones can be achieved through various methods. researchgate.net One approach involves the reaction of 2,3-dichloro-1,4-naphthoquinone with indole (B1671886) in methanol. researchgate.net More complex indole-fused systems can also be prepared through multi-component reactions. nih.govrsc.org

Formation of Sulfonyl Derivatives

The synthesis of sulfonyl derivatives related to the 2-anilino-1,4-naphthoquinone scaffold often begins with the modification of a precursor molecule. Research has demonstrated the direct chlorosulfonation of 2-anilino-1,4-naphthoquinone using chlorosulfonic acid. This reaction yields 2-anilino-1,4-naphthoquinone-3-sulfonyl chloride, a key intermediate for further derivatization.

This sulfonyl chloride serves as a versatile building block for the synthesis of a wide array of sulfonyl derivatives. Through reactions with various nucleophiles, a library of compounds can be generated. The characterization of these novel compounds is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Derivative Class | Description |

|---|---|

| Sulfonamides | Formed by reacting the sulfonyl chloride intermediate with various primary or secondary amines. |

| Sulfonate Esters | Synthesized through the reaction of the sulfonyl chloride with different alcohols or phenols. |

Reactivity Studies with Diverse Nucleophiles

The chlorine atom at the C-3 position of this compound is susceptible to nucleophilic substitution, making it a valuable substrate for synthesizing a variety of derivatives. This reactivity is a cornerstone of its chemical utility, allowing for the introduction of diverse functional groups.

Thiols: The reaction with thiol nucleophiles proceeds via the substitution of the C-3 chloro group. Studies on analogous N-substituted chloroquinones have shown that both aromatic and aliphatic thiols can be used to synthesize novel N,S-substituted quinone derivatives. researchgate.net The reactive species in this substitution is the thiolate anion, which displaces the chloride ion. nih.gov These reactions lead to the formation of 2-anilino-3-thioether-1,4-naphthoquinone derivatives.

Amino Acids, Aminoalkanes: Nitrogen nucleophiles, such as those in amino acids and aminoalkanes, readily react with this compound. The reaction involves the displacement of the chloride by the amino group, forming a new carbon-nitrogen bond. This nucleophilic substitution provides a direct route to 2-anilino-3-amino-1,4-naphthoquinone derivatives. The reactivity of similar 2,3-dichloro-1,4-naphthoquinone substrates with various amines has been well-documented, showing efficient monosubstitution which supports this reaction pathway. researchgate.netresearchgate.net

Sulfonamides: Sulfonamides can also act as nucleophiles, attacking the C-3 position to displace the chloride. A series of novel naphthoquinone sulfonamide derivatives have been synthesized and evaluated for their biological activities. nih.gov Molecular modeling studies of these derivatives have provided insights into their interaction with biological targets, noting that the 1,4-naphthoquinone core often engages in hydrophobic interactions. nih.gov

| Nucleophile | Product Type | Key Findings |

|---|---|---|

| Thiols (R-SH) | 2-Anilino-3-(R-thio)-1,4-naphthoquinones | Reaction proceeds via the thiolate anion; forms a C-S bond. researchgate.netnih.gov |

| Aminoalkanes (R-NH2) | 2-Anilino-3-(R-amino)-1,4-naphthoquinones | Forms a new C-N bond at the C-3 position. researchgate.net |

| Sulfonamides (R-SO2NH2) | N-(2-Anilino-1,4-dioxo-1,4-dihydronaphthalen-3-yl)sulfonamides | Derivatives show potential as bioactive agents. nih.gov |

| Pyridines / Tertiary Amines | Typically used as non-nucleophilic bases or catalysts. | Facilitate substitution reactions by scavenging HCl. acs.org |

Pyridines, Tertiary Amines: While pyridines and other tertiary amines can act as nucleophiles, in the context of reactions with 2,3-dihalo-1,4-naphthoquinones, they are more commonly employed as non-nucleophilic bases or catalysts. acs.org Their role is to neutralize the hydrogen chloride (HCl) that is eliminated during the substitution reaction with other nucleophiles, thereby driving the reaction to completion. In some cases, pyridine (B92270) has been used as both a base and a solvent for such condensation reactions. acs.org

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Analysis (e.g., Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, has been instrumental in identifying the key functional groups and vibrational modes of 2-anilino-3-chloro-1,4-naphthoquinone. scielo.briaea.orgresearchgate.netresearchgate.net Experimental spectra reveal characteristic bands corresponding to the stretching and bending vibrations of the molecule's constituent bonds. researchgate.net

In the FTIR spectrum, a prominent absorption band is observed at 3232 cm⁻¹, which is attributed to the N-H stretching vibration of the secondary amine group. scielo.brsemanticscholar.org The carbonyl (C=O) groups of the naphthoquinone ring give rise to strong, distinct stretching bands at 1674 cm⁻¹ and 1634 cm⁻¹. scielo.brsemanticscholar.org Another significant band appears at 1561 cm⁻¹, which is characteristic of the C=C stretching vibrations within the aromatic rings. scielo.brsemanticscholar.org The combination of FTIR and Raman spectroscopy allows for a complete assignment of the vibrational modes, providing a detailed fingerprint of the molecular structure. iaea.orgresearchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3232 scielo.brsemanticscholar.org | Secondary Amine |

| C=O Stretch | 1674 scielo.brsemanticscholar.org | Carbonyl (Quinone) |

| C=O Stretch | 1634 scielo.brsemanticscholar.org | Carbonyl (Quinone) |

| C=C Stretch | 1561 scielo.brsemanticscholar.org | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For this compound, the spectrum, typically recorded in CDCl₃, shows distinct signals for the protons on the naphthoquinone and aniline (B41778) rings. scielo.brsemanticscholar.org

The protons of the phenyl group (H-2'/H-6', H-4', and H-3'/H-5') appear in the aromatic region between δ 7.08 and 7.35 ppm. scielo.brsemanticscholar.org The N-H proton gives a singlet at δ 7.68 ppm. The four protons on the benzo portion of the naphthoquinone ring (H-6, H-7, H-5, and H-8) resonate further downfield, from δ 7.70 to 8.19 ppm, due to the deshielding effect of the adjacent carbonyl groups. scielo.brsemanticscholar.org

While specific experimental ¹³C NMR data for this compound is not extensively detailed in the surveyed literature, analysis of related 2-(alkylamino)-3-chloro-naphthalene-1,4-diones provides insight into the expected chemical shifts. nih.gov The carbonyl carbons (C1 and C4) are expected to be the most downfield signals, typically appearing above 175 ppm. The carbons bonded to the nitrogen (C2) and chlorine (C3) would also exhibit significant downfield shifts. The remaining aromatic carbons would resonate in the typical range of 110-140 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2'/H-6' | 7.08 scielo.brsemanticscholar.org | d | 7.5 scielo.brsemanticscholar.org |

| H-4' | 7.22 scielo.brsemanticscholar.org | t | 7.5 scielo.brsemanticscholar.org |

| H-3'/H-5' | 7.35 scielo.brsemanticscholar.org | dd | 7.5, 2.5 scielo.brsemanticscholar.org |

| N-H | 7.68 scielo.brsemanticscholar.org | s | - |

| H-6 | 7.70 scielo.brsemanticscholar.org | td | 7.5, 1.5 scielo.brsemanticscholar.org |

| H-7 | 7.77 scielo.brsemanticscholar.org | td | 9.0, 1.0 scielo.brsemanticscholar.org |

| H-5 | 8.12 scielo.brsemanticscholar.org | dd | 7.5, 1.0 scielo.brsemanticscholar.org |

| H-8 | 8.19 scielo.brsemanticscholar.org | dd | 8.0, 1.0 scielo.brsemanticscholar.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₀ClNO₂), the calculated molecular weight is approximately 299.71 g/mol . In an ESI-MS experiment, the compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 300. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ (m/z 302) that is approximately one-third the intensity of the [M]⁺ peak.

X-ray Diffraction Analysis and Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself has not been reported in the reviewed literature, structures of closely related derivatives have been solved, providing valuable insights into the expected molecular geometry and crystal packing. scielo.brnih.gov

For example, the derivative 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone crystallizes in the orthorhombic system with the space group Pna2₁. scielo.brsemanticscholar.org Another related compound, 2-chloro-3-(4-chlorobenzamido)-1,4-naphthoquinone, crystallizes in the monoclinic system with space group P2₁/c. nih.gov In these structures, the naphthoquinone ring system is nearly planar, and there is a significant dihedral angle between the plane of the naphthoquinone and the attached phenyl ring. The crystal structures are often stabilized by intermolecular interactions, such as hydrogen bonds involving the amine proton and a carbonyl oxygen of an adjacent molecule. nih.gov

| Parameter | 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone scielo.brsemanticscholar.org | 2-chloro-3-(4-chlorobenzamido)-1,4-naphthoquinone nih.gov |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| a (Å) | 12.12 | 5.6011 |

| b (Å) | 24.16 | 8.7237 |

| c (Å) | 4.76 | 29.7957 |

| β (°) | 90 | 93.504 |

| Volume (V, ų) | 1397.3 | 1453.16 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding primarily to π → π* and n → π* transitions. scielo.br The exact position and intensity of these bands are sensitive to the solvent polarity. scielo.br

In solvents like dichloromethane (B109758) and dimethyl sulfoxide (B87167) (DMSO), the compound exhibits two main absorption regions. A high-absorptivity band, corresponding to π → π* transitions within the aromatic system, is observed in the UV region between 275-283 nm. A broader, medium-intensity band appears in the visible region, ranging from 465-485 nm, which is responsible for the compound's color. scielo.br This lower energy absorption is likely due to an intramolecular charge transfer (ICT) from the electron-donating anilino group to the electron-accepting naphthoquinone core. A bathochromic (red) shift is observed in the visible band when moving to a more polar solvent like DMSO, which is consistent with an ICT transition. scielo.br

| Solvent | λmax (nm) - Band 1 (UV Region) | λmax (nm) - Band 2 (Visible Region) |

|---|---|---|

| Acetonitrile | ~280, ~325 | ~465 |

| Dichloromethane (CH₂Cl₂) | 283, 320 | 478 |

| Dimethyl Sulfoxide (DMSO) | 275, 335 | 485 |

Biological Activities and Pharmacological Potentials

Anticancer Activities

The 1,4-naphthoquinone (B94277) core is a pharmacophore unit in several established anticancer drugs, including doxorubicin (B1662922) and mitoxantrone. farmaciajournal.com Derivatives of this structure, including anilino-naphthoquinones, have been extensively studied for their potential as novel antitumor agents. mdpi.comnih.gov

In Vitro Cytotoxicity against Human Cancer Cell Lines

Derivatives of 2-anilino-1,4-naphthoquinone (B11863833) have demonstrated notable cytotoxic activity against a diverse panel of human cancer cell lines. While specific data for 2-Anilino-3-chloro-1,4-naphthoquinone is often presented within broader studies of related compounds, the influence of the chloro- substitution is a key area of investigation.

One study synthesized and evaluated a series of anilino-1,4-naphthoquinone derivatives against six human cancer cell lines. nih.govacs.org The results showed that the substitution of a chloro group on the naphthoquinone core generally resulted in weak or inactive anticancer activity against the HepG2 (hepatocellular carcinoma) cell line. nih.govacs.org However, other related aminonaphthoquinones have shown significant cytotoxicity against various cancer cell lines, including those of the prostate, breast, colon, lung, and leukemia. nih.govmdpi.com For example, in a study of various 2-amino-1,4-naphthoquinone derivatives, compounds showed high cytotoxicity with IC50 values ranging from 0.49 to 3.89 µg·mL−1 against cell lines for glioblastoma (SF-295), breast (MDAMB-435), colon (HCT-8), and prostate (PC3-M) cancer, among others. mdpi.com Another study on 2-phenylamino-3-acyl-1,4-napththoquinones reported antiproliferative activity against prostate (DU-145) and breast (MCF-7) cancer cells. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Anilino-1,4-Naphthoquinone Derivatives Against Human Cancer Cell Lines Data presented for closely related derivatives as specific values for this compound were not explicitly isolated in the provided search results.

| Compound Series | Cancer Cell Line | Cell Line Type | Reported Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Anilino-1,4-naphthoquinone Derivatives | HuCCA-1 | Cholangiocarcinoma | 1.75 - 27.91 (Range for active compounds) | nih.govacs.org |

| Anilino-1,4-naphthoquinone Derivatives | HepG2 | Hepatocellular Carcinoma | >73.37 (Generally weak activity for chloro-substituted compounds) | nih.govacs.org |

| Anilino-1,4-naphthoquinone Derivatives | A549 | Lung Carcinoma | 1.75 - 27.91 (Range for active compounds) | nih.govacs.org |

| Anilino-1,4-naphthoquinone Derivatives | MOLT-3 | Lymphoblastic Leukemia | 1.75 - 27.91 (Range for active compounds) | nih.govacs.org |

| Anilino-1,4-naphthoquinone Derivatives | MDA-MB-231 | Breast Cancer | 4.77 - 9.48 (Range for most promising compounds) | nih.gov |

| 2-Phenylamino-3-acyl-1,4-naphtoquinones | DU-145 | Prostate Cancer | Data reported for series | mdpi.com |

| 2-Amino-Naphthoquinones | HCT-8 | Colon Cancer | 0.49 - 3.89 µg·mL⁻¹ (Range for active compounds) | mdpi.com |

Inhibition of Specific Molecular Targets Relevant to Cancer

The anticancer properties of naphthoquinone-based compounds have been attributed to various molecular mechanisms. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key target in cancer drug development, and its inhibition is a noted mechanism for the anticancer action of several naphthoquinones. nih.gov A set of anilino-1,4-naphthoquinone derivatives were synthesized and investigated for their EGFR inhibitory potentials, with several compounds demonstrating potent inhibition with nanomolar IC50 values. nih.govacs.org Molecular modeling suggested that these compounds fit within the ATP-binding pocket of EGFR, with van der Waals forces playing a major role in their accommodation. nih.gov

Topoisomerase II: The cytotoxicity of many quinone-based anticancer drugs is often caused by the inhibition of DNA topoisomerase-II. mdpi.commdpi.com This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and cell death. mdpi.com Naphthoquinones have been observed to exert an antagonizing effect on topoisomerase II activity. mdpi.com

Modulation of Cancer Cell Survival Pathways

Anilino-naphthoquinone derivatives can influence critical signaling pathways that regulate cancer cell survival and proliferation.

AKT and MEK/ERK Pathways: In studies involving castration-resistant prostate cancer cells, treatment with related (2-chloroethylthio)-1,4-naphthoquinone derivatives was associated with the activation of p38, JNK1/2, ERK1/2, MEK1/2, and AKT. mdpi.com The activation of the MEK/ERK and AKT pathways was identified as a potential pro-survival factor and a resistance mechanism. mdpi.com This suggests that the naphthoquinone core can modulate these pathways, and co-inhibition of these pathways can increase the compound's cytotoxic effect. mdpi.com Furthermore, reactive oxygen species, which can be generated by naphthoquinones, are known to inactivate PTEN, which in turn facilitates PI3K, Akt/mTOR signaling, ultimately promoting tumor progression. mdpi.com

Antimicrobial Activities

The 1,4-naphthoquinone structure is associated with significant antimicrobial properties. semanticscholar.org Derivatives containing halogen substitutions and amino groups have been synthesized to develop new agents against pathogenic bacteria and fungi. sciforum.netnih.gov

Antibacterial Efficacy

Derivatives of this compound have been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. The majority of tested naphthoquinones generally show low to good antibacterial activity. nih.gov

Studies have shown that some derivatives display better antimicrobial activity against Staphylococcus aureus than other bacteria. nih.gov For instance, certain 2-amino-1,4-naphthoquinone derivatives showed good activity against Gram-positive strains like Bacillus subtilis, Enterococcus faecalis, and S. aureus, as well as some Gram-negative strains like Klebsiella pneumoniae. scielo.br The presence of a hydroxyl group on the aromatic ring of some naphthoquinones was found to be crucial for activity against S. aureus. nih.gov The antibacterial mechanism may involve the induction of reactive oxygen species, leading to DNA damage. nih.gov

Table 2: Antibacterial Efficacy of Selected 1,4-Naphthoquinone Derivatives Data presented for various 1,4-naphthoquinone derivatives to illustrate the general activity of this class of compounds.

| Compound Series | Bacterial Strain | Gram Type | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone Derivatives | Staphylococcus aureus | Gram-positive | 30-70 | nih.gov |

| 2-Amino-1,4-naphthoquinone Derivatives | Enterococcus faecalis | Gram-positive | MIC reported for series | scielo.br |

| 1,4-Naphthoquinone Derivatives | Escherichia coli | Gram-negative | MIC values range from 15.625 to 500 µmol/L | nih.gov |

| 1,4-Naphthoquinone Derivatives | Pseudomonas aeruginosa | Gram-negative | 70-150 | nih.gov |

| 2-Amino-1,4-naphthoquinone Derivatives | Klebsiella pneumoniae | Gram-negative | 31.2 (for the most active derivative) | scielo.br |

Antifungal Efficacy

Halogen-substituted 1,4-naphthoquinones have been investigated as potent antifungal agents, particularly against opportunistic pathogens like Candida albicans. sciforum.net The presence of a chlorine atom at the 3-position of the naphthoquinone ring has been demonstrated to be essential for antifungal activity. sciforum.net

In one study, 2-hydroxy-3-chloro-1,4-naphthoquinone showed better antifungal activity against C. albicans ATCC10231 (MIC = 1 µg/ml) and a drug-resistant strain of C. albicans 955 (MIC = 0.25 µg/ml) than the clinical antifungal drug clotrimazole. sciforum.net This highlights the potential of 3-chloro-1,4-naphthoquinone derivatives as a basis for developing new and effective antifungal agents. sciforum.net Other studies have also confirmed the antifungal potential of naphthoquinone derivatives against various Candida species and filamentous fungi like Aspergillus niger. mdpi.comkpi.ua

Table 3: Antifungal Efficacy of Selected 3-Chloro-1,4-Naphthoquinone Derivatives

| Compound | Fungal Strain | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans ATCC10231 | 1 | sciforum.net |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans 955 (drug-resistant) | 0.25 | sciforum.net |

| 2-ethylcarboxamido-3-chloro-1,4-naphthoquinone | Candida albicans ATCC10231 | 4 | sciforum.net |

| Clotrimazole (Reference Drug) | Candida albicans ATCC10231 | 8 | sciforum.net |

| Clotrimazole (Reference Drug) | Candida albicans 955 (drug-resistant) | 16 | sciforum.net |

Antimycobacterial Activities (e.g., against Mycobacterium tuberculosis H37Rv)

The antimycobacterial potential of the broader class of 1,4-naphthoquinones has been a subject of scientific investigation. Studies have evaluated various derivatives for their inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, a range of 1,4-naphthoquinone derivatives have been assessed for their minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis. nih.gov While these studies establish the general potential of the naphthoquinone scaffold in combating mycobacteria, specific data on the activity of this compound against M. tuberculosis H37Rv is not extensively detailed in the currently available literature. However, the activity of related compounds suggests that this is a promising area for further investigation. For example, some 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) derivatives have been identified as novel inhibitors of M. tuberculosis. nih.gov

Antiparasitic Activities (e.g., antimalarial, anti-Chagas, antileishmanial, antitrypanosomal)

The 2-anilino-1,4-naphthoquinone scaffold has been recognized as a promising framework for the development of antiparasitic agents. nih.gov Derivatives of this compound have demonstrated a spectrum of activities against various parasites, including those responsible for malaria, Chagas disease, leishmaniasis, and trypanosomiasis.

Antimalarial Activity: Derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) have been investigated for their antiplasmodial activity. For example, two 2-aniline-3-hydroxy-1,4-naphthoquinone derivatives have been tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, showing 50% inhibition of parasite growth at concentrations ranging from 7 to 44.5 µM. nih.gov This highlights the potential of the naphthoquinone core in antimalarial drug discovery. nih.govmalariaworld.org

Anti-Chagas and Antitrypanosomal Activity: Research has highlighted the trypanocidal activity of naphthoquinone derivatives. A series of 2-anilino-1,4-naphthoquinones were synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. One of the highlighted compounds from this series demonstrated potent activity against the epimastigotes of the Tulahuén strain with a 50% inhibitory concentration (IC50) of 1.72 µM. nih.gov Further studies on other imido-substituted 1,4-naphthoquinone derivatives, synthesized from 2-amino-3-chloro-1,4-naphthoquinone, showed even more potent activity against T. cruzi, with IC50 values ranging from 0.7 µM to 6.1 µM. nih.gov The lead compound in another series of naphthoquinone derivatives, 2-phenoxy-1,4-naphthoquinone, exhibited a 50% effective dose (ED50) of 80 nM against Trypanosoma brucei rhodesiense. plos.org

Antileishmanial Activity: The potential of naphthoquinone derivatives as antileishmanial agents has also been explored. While specific data for this compound is not readily available, related compounds have shown promise. For instance, a study on two other naphthoquinones, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) and 2,3-dibromo-1,4-naphthoquinone, demonstrated their ability to inhibit the growth of Leishmania donovani. nih.gov Another study synthesized a series of 2-chloro-3-substituted-1,4-naphthoquinones and evaluated their leishmanicidal activity. nih.gov

| Compound Type | Parasite | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Anilino-1,4-naphthoquinone derivative | Trypanosoma cruzi (epimastigotes, Tulahuén strain) | IC50 | 1.72 µM | nih.gov |

| Imido-substituted 1,4-naphthoquinone derivatives | Trypanosoma cruzi | IC50 | 0.7 - 6.1 µM | nih.gov |

| 2-Phenoxy-1,4-naphthoquinone | Trypanosoma brucei rhodesiense | ED50 | 80 nM | plos.org |

| 2-Aniline-3-hydroxy-1,4-naphthoquinone derivatives | Plasmodium falciparum (3D7 and Dd2 strains) | IC50 | 7 - 44.5 µM | nih.gov |

Other Noteworthy Biological Activities (e.g., antiviral, antiplatelet, anti-inflammatory, antiallergic, molluscicidal, herbicidal)

Beyond its antiparasitic and potential antimycobacterial properties, the this compound structure is associated with a variety of other biological activities.

Antiviral Activity: The antiviral potential of naphthoquinone derivatives has been recognized. mdpi.com Studies have shown that certain synthetic 1,4-naphthoquinone derivatives exhibit inhibitory effects against viruses such as poliovirus. nih.gov Specifically, lawsone (2-hydroxy-1,4-naphthoquinone) Mannich bases, which are structurally related, have been screened for their inhibitory activity against HIV-1-RNase H. researchgate.net One derivative was also found to inhibit SARS-CoV-2 replication with an IC50 of 11.2 µM. researchgate.net Another study highlighted the anti-HSV-1 activity of aminomethylnaphthoquinone derivatives when encapsulated in liposomes. nih.gov

Antiplatelet Activity: A closely related compound, 2-chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone (NQ301), has demonstrated potent antiplatelet and antithrombotic activities. nih.gov NQ301 was found to inhibit human platelet aggregation induced by various agonists in a concentration-dependent manner. nih.gov Furthermore, modification of 2-acetamido-3-chloro-1,4-naphthoquinone, which itself has potent antiplatelet activity, has led to a series of 2,3-disubstituted 1,4-naphthoquinones with significant antiplatelet effects. nih.gov

Anti-inflammatory and Antiallergic Activities: The anti-inflammatory and antiallergic potential of this class of compounds has also been reported. The aforementioned study on derivatives of 2-acetamido-3-chloro-1,4-naphthoquinone also revealed significant anti-inflammatory and antiallergic activities. nih.gov Specifically, certain 2-alkoxy-3-chloro-1,4-naphthoquinones exhibited potent inhibitory effects on neutrophil and mast cell degranulation, key events in inflammatory and allergic responses. nih.gov

Molluscicidal Activity: Naphthoquinone derivatives have been evaluated for their molluscicidal activity, which is relevant for the control of schistosomiasis, a parasitic disease transmitted by snails. Studies on derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone) have shown that compounds with non-polar substituents tend to have higher molluscicidal activities against the snail Biomphalaria glabrata. scielo.brnih.govscielo.br

Herbicidal Activity: The potential of naphthoquinone derivatives as herbicides has been explored. While specific data for this compound is limited, it is noteworthy that 1,4-naphthoquinone and its structurally related compounds have demonstrated pesticide activity.

| Activity | Compound/Derivative Type | Key Finding | Reference |

|---|---|---|---|

| Antiviral | Lawsone Mannich base derivative | Inhibited SARS-CoV-2 replication (IC50 = 11.2 µM) | researchgate.net |

| Antiplatelet | 2-Chloro-3-(4-acetophenyl)-amino-1,4-naphthoquinone (NQ301) | Potently inhibited human platelet aggregation | nih.gov |

| Anti-inflammatory | 2-Alkoxy-3-chloro-1,4-naphthoquinone derivatives | Inhibited neutrophil and mast cell degranulation | nih.gov |

| Antiallergic | 2-Alkoxy-3-chloro-1,4-naphthoquinone derivatives | Inhibited neutrophil and mast cell degranulation | nih.gov |

| Molluscicidal | 2-Hydroxy-1,4-naphthoquinone derivatives | Active against Biomphalaria glabrata | scielo.brnih.govscielo.br |

Mechanistic Investigations and Molecular Interactions

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A prominent mechanism of action for many 1,4-naphthoquinone (B94277) derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). These highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, can cause widespread cellular damage. The redox cycling of the naphthoquinone core is a key process in ROS production. This process can lead to the depletion of cellular antioxidants, such as glutathione (B108866) (GSH), further exacerbating oxidative stress. The generation of ROS by naphthoquinones is considered a significant contributor to their cytotoxic effects.

Elucidation of DNA Damage Mechanisms

2-Anilino-3-chloro-1,4-naphthoquinone and related compounds have been shown to induce various forms of DNA damage. One of the proposed mechanisms is the induction of double-strand breaks, a severe form of DNA damage that can trigger apoptosis. Some 1,4-naphthoquinone derivatives have been observed to interact with DNA as intercalating agents, inserting themselves between the base pairs of the DNA helix and disrupting its structure and function. Furthermore, the alkylating potential of related compounds suggests that DNA alkylation reactions could be another mechanism through which these molecules exert their genotoxic effects.

Mitochondrial Dysfunction and Membrane Potential Alterations

Mitochondria are primary targets for 1,4-naphthoquinone derivatives. These compounds can induce mitochondrial dysfunction, a critical event in the initiation of apoptosis. A key indicator of this dysfunction is the alteration of the mitochondrial membrane potential (ΔΨm). Studies have demonstrated that certain naphthoquinones can cause a drop in ΔΨm, leading to the depolarization of the mitochondrial membrane. This disruption of mitochondrial integrity can trigger the release of pro-apoptotic factors into the cytoplasm, ultimately leading to programmed cell death.

Modulation of Key Cellular Pathways and Gene/Protein Expression

The cellular response to this compound involves the modulation of critical signaling pathways and the expression of key regulatory proteins. Notably, some 1,4-naphthoquinone derivatives have been found to induce p53-independent cell death, indicating that their cytotoxic effects are not solely reliant on this major tumor suppressor protein. Furthermore, these compounds can influence the delicate balance of pro- and anti-apoptotic proteins. Research has shown the ability of related compounds to down-regulate the expression of the anti-apoptotic protein Bcl-2, while concurrently up-regulating the expression of the pro-apoptotic protein Bax. Additionally, the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway, can also be modulated.

Enzyme Inhibition Mechanisms

This compound and its analogues have been identified as inhibitors of several key enzymes implicated in cellular proliferation and survival.

| Target Enzyme | Inhibition Mechanism | Research Findings |

| Topoisomerase II | Catalytic inhibition | 1,4-Naphthoquinone derivatives have been observed to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. chemicalbook.com |

| Aromatase | Heme coordination | 2-Amino-1,4-naphthoquinone compounds are considered potential aromatase inhibitors due to the presence of heme coordinating atoms. researchgate.net |

| EGFR Tyrosine Kinase | Competitive inhibition | A series of anilino-1,4-naphthoquinone derivatives have been synthesized and shown to be potent inhibitors of EGFR tyrosine kinase. iajesm.innih.govwikipedia.orgrsc.orgscirp.orgnih.gov |

A specific mechanism of enzyme inhibition by certain 2-amino-1,4-naphthoquinone derivatives involves heme coordination. researchgate.net This is particularly relevant for enzymes that contain a heme prosthetic group, such as aromatase. The nitrogen and oxygen atoms within the inhibitor's structure can coordinate with the iron atom of the heme group, thereby blocking the enzyme's active site and inhibiting its catalytic activity. researchgate.net

Metal Ion Chelation Properties

Naphthoquinone derivatives possess the ability to act as ligands and form complexes with metal ions. researchgate.netnih.gov This chelation can occur through the oxygen and, in the case of amino-substituted derivatives, nitrogen atoms. The formation of these metal chelates can alter the biological activity of the parent compound. For instance, the chelation of intracellular iron ions has been proposed as a mechanism of action for some naphthoquinone derivatives, suggesting that interference with metal homeostasis could be another facet of their biological effects. nih.gov

Interference with Fungal Membrane Permeability

The antifungal action of naphthoquinone derivatives often involves the disruption of the fungal cell membrane's structural integrity and permeability. nih.govnih.gov While direct and specific research on this compound is limited in this context, detailed investigations into structurally similar halogenated naphthoquinones provide significant insights into the probable mechanisms. The presence of halogen atoms on the naphthoquinone core is understood to enhance the lipophilicity and reactivity of these compounds, which facilitates their interaction with fungal cell membranes. nih.gov

Studies on related compounds, such as 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ), indicate that a primary antifungal mechanism is the disruption of fungal membrane permeability, leading to the leakage of essential intracellular components. nih.govresearchgate.net This disruption is a key factor in their fungicidal activity. nih.gov For instance, treatment of Candida albicans with 2,3-DBNQ resulted in a significant efflux of nucleotides, which are materials that absorb light at a wavelength of 260 nm. This indicates a loss of membrane integrity. researchgate.net

Research has explored whether this membrane disruption occurs via interaction with ergosterol (B1671047), a crucial sterol component of the fungal cell membrane that is a common target for antifungal drugs. nih.gov However, in studies with 2,3-DBNQ, the addition of exogenous ergosterol did not alter the compound's minimum inhibitory concentration (MIC) against C. albicans. nih.gov This suggests that, at least for this related compound, the mechanism of membrane disruption does not involve direct binding to ergosterol. nih.gov

Further research on 2-chloro-3-(2-fluoroanilino)naphthalene-1,4-dione (2-ClFNQ), a compound with high structural similarity to this compound, has also been conducted. nih.gov General findings support that structural modifications like halogenation can increase a compound's ability to interact with the fungal membrane. nih.gov However, the interactions can be complex. In combination studies, 2-ClFNQ exhibited an antagonistic interaction with amphotericin B, an antifungal that also acts on the cell membrane. nih.gov This suggests that certain naphthoquinones may interfere with the mechanism of other membrane-active agents. nih.gov

Interactive Data Table: Nucleotide Leakage from Candida albicans

The following table presents data on the percentage of nucleotide leakage from Candida albicans ATCC 60193 after treatment with the related compound 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) at concentrations equivalent to its Minimum Inhibitory Concentration (1x MIC) and four times its MIC (4x MIC). researchgate.net

| Treatment Group | Concentration (µg/mL) | Incubation Time (hours) | Nucleotide Leakage (%) |

| 2,3-DBNQ | 3.25 (1x MIC) | 2 | 6.0 |

| 2,3-DBNQ | 3.25 (1x MIC) | 4 | 25.9 |

| 2,3-DBNQ | 3.25 (1x MIC) | 24 | 26.6 |

| 2,3-DBNQ | 12.5 (4x MIC) | 2 | 16.0 |

| 2,3-DBNQ | 12.5 (4x MIC) | 4 | 55.2 |

| 2,3-DBNQ | 12.5 (4x MIC) | 24 | 55.2 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Positional Isomerism and Pharmacophore Importance in Bioactivity

The spatial arrangement of atoms and functional groups is a critical determinant of a molecule's ability to interact with biological targets. For 2-anilino-3-chloro-1,4-naphthoquinone derivatives, both the core pharmacophore and the specific positions of substituents significantly impact bioactivity.

The fundamental pharmacophore consists of the 1,4-naphthoquinone (B94277) core, which is a privileged scaffold in many bioactive compounds, linked to a substituted aniline (B41778) ring at the 2-position and a halogen at the 3-position. acs.org The importance of this arrangement is highlighted by studies showing that the cytotoxic effect was lost for compounds lacking the chloro or bromo substituent at the 3-position of the naphthoquinone core. nih.govacs.org This indicates that the halogen is an essential component of the pharmacophore for this class of compounds, likely influencing both the electronic properties of the quinone system and its steric interactions with target molecules.

Positional isomerism of substituents on the anilino ring also leads to distinct differences in cytotoxic activity. Research on 2-amino-1,4-naphthoquinone derivatives with a chloro substituent at different positions of a connected ring structure demonstrated that activity varies with the substitution pattern. This principle applies to the anilino ring, where the location of a group (e.g., ortho, meta, or para) can alter the molecule's conformation, electronic distribution, and ability to form key interactions, resulting in varied biological outcomes. mdpi.com For example, the anticancer and anti-metastatic activity of certain derivatives were found to be critically dependent on having PhNH or 4-HO-PhNH moieties, underscoring the importance of substituent placement. mdpi.com

Strategies for Derivational Modification and Enhancement of Cytotoxic Activity

To improve the therapeutic potential of the this compound scaffold, various derivatization strategies have been employed. These modifications aim to enhance cytotoxic potency, improve selectivity for cancer cells, and explore novel mechanisms of action.

One primary strategy involves the nucleophilic substitution of the chlorine atom at the 3-position. This site is reactive and allows for the introduction of a wide range of functional groups. A prominent example is the reaction of 2-anilino-3-chloro-1,4-naphthoquinones with other anilines in the presence of a catalyst to form 2,3-diamino substituted-1,4-naphthoquinones. semanticscholar.org This modification allows for the creation of symmetrical or unsymmetrical diamino derivatives, significantly expanding the chemical space and potential biological targets.

Another derivatization approach at the 3-position is the introduction of an azide (B81097) group. Reacting 2-arylamino-3-chloro-1,4-naphthoquinones with sodium azide (NaN₃) yields 2-arylamino-3-azido-1,4-naphthoquinones. These intermediates can then undergo thermal cyclization to form entirely new heterocyclic systems, such as benzophenazinediones, which possess their own distinct biological profiles. semanticscholar.org Similarly, replacing the chloro group with an acyl moiety to create 2-phenylamino-3-acyl-1,4-naphthoquinones has been shown to produce compounds with interesting antiproliferative activities. mdpi.com

A broader, more modern approach is the use of "click chemistry" to achieve molecular diversification. This strategy allows for the efficient and reliable synthesis of new 2-amino-alkyl-1,2,3-triazole-1,4-naphthoquinone derivatives. Such methods are invaluable for building libraries of small molecules that can be screened for enhanced biological activity. researchgate.net The combination of different pharmacophores into a single hybrid molecule is another promising strategy to optimize drug properties by merging the biomedical characteristics of the parent structures. mdpi.com

Predictive Modeling for Biological Activity based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of novel compounds and provide insights into the physicochemical properties, or "structural descriptors," that govern their efficacy.

For 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, QSAR investigations have been successfully applied to predict their cytotoxic activity against various cancer cell lines. These studies have generated robust models with good predictive performance, as indicated by high cross-validated R² values (ranging from 0.9177 to 0.9753). Such models are capable of virtually screening new, unsynthesized compounds to prioritize candidates with the highest predicted potency.

The interpretation of these QSAR models reveals which molecular descriptors are most influential. Antiproliferative activity has been discussed in terms of descriptors such as half-wave potentials (related to redox properties), hydrophobicity (Log P), and molar refractivity (related to molecular volume and polarizability). mdpi.com By analyzing the descriptors that positively or negatively contribute to the predicted activity, researchers can gain a deeper understanding of the physicochemical properties driving the cytotoxic effects. This knowledge provides a rational basis for the further design and development of novel and more potent anticancer agents based on the this compound scaffold. mdpi.com

Computational Chemistry and in Silico Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and structure of molecules. For 2-Anilino-3-chloro-1,4-naphthoquinone and its derivatives, DFT calculations have been employed to understand its fundamental chemical behavior. semanticscholar.orgscielo.brresearchgate.net

The electronic structure of a molecule is crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability. sphinxsai.com

Studies on a closely related compound, 2-amino-3-chloro-1,4-naphthoquinone, using DFT calculations, have determined values for these electronic properties. sphinxsai.com These parameters help quantify the molecule's reactivity. For instance, ionization potential (I) and electron affinity (A) can be expressed through HOMO and LUMO energies. sphinxsai.com From these, global chemical reactivity descriptors such as global hardness (η), chemical potential (μ), and the global electrophilicity index (ω) are calculated. sphinxsai.com A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more reactive and requires less energy for excitation. sphinxsai.com The analysis of HOMO and LUMO energies indicates that charge transfer occurs within the molecule. sphinxsai.comresearchgate.net

| Molecular Property | Value (DFT) |

|---|---|

| HOMO | -0.26066 eV |

| LUMO | -0.15068 eV |

| Energy Gap (Egap) | 0.10998 eV |

| Ionization Potential (I) | 0.15068 |

| Electron Affinity (A) | 0.26066 |

| Global Hardness (η) | 0.05499 |

| Chemical Potential (μ) | 0.20864 |

| Global Electrophilicity (ω) | 0.3958 |

Data derived from studies on the related compound 2-amino-3-chloro-1,4-naphthoquinone. sphinxsai.com

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. sphinxsai.com This process yields important structural parameters such as bond lengths and bond angles. sphinxsai.comsphinxsai.com For 2-chloro-3-(phenylamino)-1,4-naphthoquinone, computational analyses have been performed to find its most stable conformation by analyzing different dihedral angles between the quinone and the phenyl group. researchgate.net The optimized geometry confirms that the calculated structure corresponds to a minimum energy state, which is validated by the absence of imaginary frequencies in the vibrational analysis. sphinxsai.comsphinxsai.com These theoretical structural parameters are often found to be in good agreement with experimental data obtained from techniques like X-ray crystallography for similar compounds. scielo.brsphinxsai.com

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. semanticscholar.org By calculating the vibrational frequencies and their corresponding modes, specific bands in the experimental spectra can be assigned to particular molecular motions, such as stretching or bending of specific bonds. sphinxsai.com

For 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, DFT calculations have been used to assign vibrational modes observed in Fourier Transform Infrared (FTIR) and Raman spectroscopy. scielo.brresearchgate.net For example, C=O group stretching frequencies for a related compound were predicted in the region of 1640-1726 cm⁻¹, while C-C stretching vibrations were predicted between 1430-1600 cm⁻¹. sphinxsai.com Such theoretical predictions are typically scaled to correct for systematic errors inherent in the computational methods, leading to good agreement with experimental values. sphinxsai.comsphinxsai.com

| Vibrational Mode | Predicted (DFT) | Observed (IR) |

|---|---|---|

| C-C stretching | 1430.17, 1541.56, 1599.86 | 1390.42, 1599.17, 1604.48 |

| C=O stretching | 1640.84, 1666.20, 1676.41, 1725.92 | 1686.44 |

| C-N stretching | 1275.68, 1334.50 | 1267.87, 1320.70 |

| C-H stretching | 3361.58, 3375.00, 3384.55, 3395.40 | 3113.51, 3325.64, 3415.31, 3532.95 |

Data derived from studies on the related compound 2-amino-3-chloro-1,4-naphthoquinone. sphinxsai.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules, such as electronic transition energies and oscillator strengths. researchgate.net This allows for the simulation of UV-Vis absorption spectra, which provides information about the electronic transitions within the molecule. nih.gov For 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, TD-DFT calculations have been performed to obtain their theoretical UV-Vis spectra, which can then be compared to experimental measurements. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target. nih.govresearchgate.net

Molecular docking studies have been conducted on anilino-1,4-naphthoquinone derivatives to investigate their binding interactions with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govresearchgate.net These studies show that compounds like this compound can fit within the adenosine (B11128) triphosphate (ATP)-binding pocket of EGFR. nih.gov

The analysis of the docked pose reveals specific non-covalent interactions that stabilize the ligand-receptor complex. The naphthoquinone core is often positioned near the hinge region of the protein, while the aniline (B41778) (phenylamino) ring points towards other domains. nih.gov The primary forces driving these interactions are often van der Waals forces. nih.govresearchgate.net Furthermore, specific alkyl interactions between substituents on the ligand and amino acid residues of the protein, such as Alanine (A743), Lysine (K745), Methionine (M766), and Leucine (L788), can contribute significantly to the binding affinity. nih.govresearchgate.net These detailed interaction analyses are crucial for explaining the compound's inhibitory activity and for designing more potent derivatives. nih.gov

Molecular Dynamics Simulations and Free Energy Calculations (e.g., MM/GBSA)

Molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations have been instrumental in understanding the stability and binding affinity of anilino-1,4-naphthoquinone derivatives to their biological targets. nih.govresearchgate.net A notable study focused on a series of these compounds as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.netmdpi.com

In this research, MD simulations were performed to elucidate the binding modalities and interactions of the most potent compounds within the ATP-binding pocket of EGFR. nih.gov The simulations revealed that van der Waals forces were the primary drivers for the accommodation of these ligands. nih.govresearchgate.net For a particularly potent derivative, 2-chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone, the 4-methyl group was identified as a key feature. This moiety formed crucial alkyl interactions with amino acid residues such as A743, K745, M766, and L788, contributing to its high inhibitory activity. nih.gov

To quantify the binding affinity, MM/GBSA-based free energy calculations were employed. nih.govnih.gov This method calculates the binding free energy by considering various energy components, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. nih.govnih.gov The results from these calculations corroborated the experimental findings, indicating a strong binding affinity of the promising compounds to the EGFR tyrosine kinase. nih.govresearchgate.net The dominant favorable energy contribution was found to be the van der Waals energy, further highlighting its importance in the ligand-receptor interaction. nih.gov

Table 1: Key Interactions Identified from Molecular Dynamics Simulations

| Interacting Residue | Type of Interaction |

|---|---|

| A743 | Alkyl Interaction |

| K745 | Alkyl Interaction |

| M766 | Alkyl Interaction |

| L788 | Alkyl Interaction |

| T790 | Additional Interaction |

This table is based on findings for a potent derivative, 2-chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone, from the study by Mahalapbutr et al., 2022. nih.gov

Predictive Pharmacological and Toxicological Profiling (e.g., Prediction of Activity Spectra for Substances (PASS) prediction)

While specific PASS (Prediction of Activity Spectra for Substances) prediction data for this compound was not detailed in the provided search results, the use of such in silico tools is a common practice in early-stage drug discovery to forecast the biological activity spectrum of a compound. nih.gov The PASS algorithm analyzes the structure of a molecule and predicts its potential biological effects, including therapeutic activities and potential mechanisms of action, based on the structure-activity relationships of a large database of known bioactive compounds. nih.gov For related naphthoquinone derivatives, computational tools are frequently used to predict their potential as anticancer agents, which aligns with the experimental findings for anilino-naphthoquinones. nih.govmdpi.com

Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

The evaluation of drug-likeness and ADMET properties is a critical step in assessing the developmental potential of a new chemical entity. acs.org For anilino-1,4-naphthoquinone derivatives, in silico predictions have been employed to ensure they possess favorable pharmacokinetic profiles. nih.govacs.org

Drug-likeness is often assessed using criteria such as Lipinski's Rule of Five. acs.org Studies on a series of anilino-1,4-naphthoquinones, including chloro-substituted variants, predicted that these compounds have good drug-like properties. researchgate.netacs.org This suggests a higher probability of these compounds being orally bioavailable and having a successful development trajectory. acs.org The selection of the most potent compounds for further in vitro and in silico investigation was partly based on these favorable drug-likeness predictions. nih.govresearchgate.net

Table 2: Predicted Drug-Likeness Parameters (Lipinski's Rule of Five Criteria)

| Parameter | Criteria | Status for Anilino-1,4-naphthoquinone Derivatives |

|---|---|---|

| Molecular Weight | ≤ 500 Da | Compliant |

| Log P (Octanol-water partition coefficient) | ≤ 5 | Compliant |

| Hydrogen Bond Donors | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors | ≤ 10 | Compliant |

This table represents a generalized summary based on the statement that the compounds showed good predicted drug-like properties according to Lipinski's Rule of Five. acs.org

Future Directions and Research Gaps

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 2-anilino-3-chloro-1,4-naphthoquinone typically involves the nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and aniline (B41778). scielo.brsemanticscholar.org While effective, these methods often rely on traditional refluxing in organic solvents. acs.org The future of synthetic chemistry for this class of compounds lies in the development of more sustainable and efficient methodologies.

Research should focus on "green chemistry" approaches that have shown promise for other naphthoquinone derivatives. These include:

Microwave-Assisted Synthesis: This technique has been successfully used to synthesize other 2-substituted-1,4-naphthoquinone derivatives, offering advantages such as reduced reaction times and increased yields. nih.gov

Catalyst-Driven Reactions: The use of catalysts like Bismuth(III) chloride (BiCl₃) has been shown to facilitate the synthesis of 2-amino-1,4-naphthoquinones under mild and sustainable conditions. rsc.org Exploring similar Lewis acid catalysis for the synthesis of this compound could provide a more environmentally benign pathway.

Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the sustainable synthesis of complex heterocyclic frameworks from lawsone (2-hydroxy-1,4-naphthoquinone). researchgate.net Investigating MCR strategies could lead to novel, efficient, and atom-economical routes to this compound and its derivatives.

Aqueous Media: Performing reactions in water, as demonstrated for the synthesis of some naphthoquinone-fused oxazines, represents a significant step towards sustainability by avoiding hazardous organic solvents. researchgate.net

| Synthetic Strategy | Key Advantages | Relevance to this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, energy efficiency. | Potential for rapid and efficient synthesis from 2,3-dichloro-1,4-naphthoquinone and aniline. | nih.gov |

| Lewis Acid Catalysis (e.g., BiCl₃) | Mild reaction conditions, broad substrate scope, low cost. | Could offer a more sustainable catalytic route compared to traditional methods. | rsc.org |

| Multicomponent Reactions (MCRs) | High atom economy, procedural simplicity, synthesis of diverse structures. | Could enable novel one-pot syntheses of complex derivatives. | researchgate.net |

| Reactions in Aqueous Media | Environmentally benign, reduced use of hazardous solvents. | Exploration of water as a solvent could significantly improve the green profile of the synthesis. | researchgate.net |

Further research is needed to adapt and optimize these modern synthetic methods for the specific production of this compound, focusing on yield, purity, and scalability.

Advanced Mechanistic Elucidation via In Vivo Studies and Specific Target Identification

While several studies have investigated the biological activities of 1,4-naphthoquinone (B94277) derivatives, the precise molecular mechanisms of this compound remain largely uncharacterized, particularly in complex biological systems. Current knowledge suggests that related compounds exert their effects through mechanisms such as:

Induction of Reactive Oxygen Species (ROS): The quinone scaffold is known to undergo redox cycling, leading to the generation of ROS and subsequent oxidative stress, which can trigger cell death. mdpi.commdpi.com

Mitochondria Targeting: Some 1,4-naphthoquinone derivatives have been shown to target mitochondria, leading to the depolarization of the mitochondrial membrane and initiating apoptosis. mdpi.com

Enzyme Inhibition: Analogs have demonstrated inhibitory activity against key enzymes in cancer progression, such as topoisomerase II and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comnih.gov

A significant research gap is the lack of in vivo studies for this compound. nih.govresearchgate.net Future research must move beyond preliminary in vitro cytotoxicity assays to more sophisticated models. This includes utilizing animal models to understand the compound's behavior in a whole organism. Furthermore, identifying the specific intracellular binding partners and targets is crucial. Advanced techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) could be employed to pinpoint the direct molecular targets and elucidate the downstream signaling pathways affected by the compound.

Development of Targeted Delivery Systems for Enhanced Efficacy and Reduced Toxicity

A major hurdle in the development of many potent small molecules is their potential for off-target effects and poor bioavailability. For this compound, there is a complete absence of research into advanced drug delivery systems. Future investigations should explore the formulation of this compound into nanocarriers to improve its therapeutic index.

Potential delivery strategies include:

Liposomes: Encapsulation within lipid bilayers can improve solubility, prolong circulation time, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for controlled release, protecting the compound from premature degradation and reducing systemic exposure.

Antibody-Drug Conjugates (ADCs): For cancer applications, conjugating the naphthoquinone to a monoclonal antibody that targets a tumor-specific antigen could provide highly specific delivery, maximizing efficacy at the cancer site while minimizing damage to healthy tissues.

Research in this area would need to focus on formulation development, stability testing, and in vitro and in vivo evaluation of the delivery system's efficacy and toxicity profile compared to the free compound.

Investigation of Synergistic Effects in Combinatorial Therapy Approaches

The complexity of diseases like cancer often necessitates combination therapy to overcome drug resistance and improve outcomes. The potential of this compound to act synergistically with existing therapeutic agents is a promising but unexplored area. Studies on other naphthoquinone derivatives have shown synergistic effects when combined with various agents, including PARP inhibitors (olaparib), antiandrogens (enzalutamide), and conventional chemotherapeutics. mdpi.com Conversely, antagonistic effects have also been observed, for instance, with platinum- or taxane-based drugs, highlighting the complexity of these interactions. mdpi.com

Future research should systematically screen for synergistic combinations. A checkerboard assay, which assesses the effects of two drugs at various concentrations, could be employed to identify promising partners. researchgate.net

| Drug Class | Example Agent | Rationale for Combination | Reference for Rationale |

|---|---|---|---|

| PARP Inhibitors | Olaparib | Naphthoquinones can induce DNA damage via ROS, potentially sensitizing cells to PARP inhibition. | mdpi.com |

| Kinase Inhibitors (e.g., AKT, MEK/ERK) | GSK-690693 (AKTi), PD98059 (MEKi) | Inhibition of pro-survival signaling pathways can enhance the cytotoxic effects of naphthoquinones. | mdpi.com |

| Hormonal Therapies | Enzalutamide | Potential to resensitize hormone-resistant cancers by modulating androgen receptor (AR) signaling. | mdpi.com |

| Standard Chemotherapeutics | Doxorubicin (B1662922), Cisplatin | Potential for complementary mechanisms of action, though antagonism must be carefully evaluated. | mdpi.com |

Investigating these combinations in vitro and subsequently in in vivo models could uncover novel therapeutic strategies and expand the potential applications of this compound.

Assessment of Clinical Translation Potential and Early Phase Development Strategies

The ultimate goal of developing a novel therapeutic compound is its successful clinical translation. For this compound, the path to the clinic is long and requires a systematic assessment of its drug-like properties. A major research gap is the lack of data on its pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and toxicological profile.

Key future research activities must include:

Preclinical Toxicology: Comprehensive studies are needed to determine the acute and chronic toxicity of the compound in animal models, identifying any potential organ-specific toxicities. researchgate.net

Pharmacokinetic Profiling: Understanding the ADME properties of the compound is essential to establish a viable dosing regimen. This includes assessing its metabolic stability, plasma protein binding, and major clearance pathways.

Lead Optimization: Based on initial biological, toxicological, and pharmacokinetic data, medicinal chemistry efforts may be required to optimize the lead structure. This could involve modifying the anilino or naphthoquinone rings to improve potency, selectivity, or ADME properties, as structure-activity relationship (SAR) studies have shown that even small modifications can significantly alter biological activity. acs.orgmdpi.com

Only after a robust preclinical data package has been assembled can the compound be considered for Investigational New Drug (IND)-enabling studies and potential progression into Phase I clinical trials.

Q & A

Q. What synthetic routes are available for preparing 2-anilino-3-chloro-1,4-naphthoquinone, and how is its structure confirmed?

Answer: this compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with halo-substituted anilines. A palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., t-BuONa) are used to facilitate the reaction, yielding derivatives through regioselective substitution . Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD), which provides bond lengths, angles, and dihedral angles (e.g., planar naphthoquinone system with a 52.38° dihedral angle relative to the anilino benzene ring) . Additional characterization includes:

- FT-IR : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1670 cm⁻¹).

- ¹H/¹³C NMR : Confirms substitution patterns and aromatic proton environments .

Table 1: Key Crystallographic Data from SC-XRD Analysis

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| R factor | 0.040 |

| Dihedral angle | 52.38° |

| Planarity deviation | ≤0.078 Å |

Q. What spectroscopic and chromatographic methods ensure purity and functional group integrity?

Answer: Purity and structural integrity are validated using:

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (<2% for research-grade compounds) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 297.7 for C₁₇H₁₂ClNO₂) .

- LC-MS : Tracks reaction intermediates and byproducts (e.g., mercapto-substituted derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity in derivative synthesis?

Answer: Optimization involves:

- Catalyst screening : PdCl₂(dppf) improves regioselectivity for the 3-chloro position .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reflux in ethanol (78°C) balances reactivity and side-product suppression .

Table 2: Reaction Optimization Parameters

| Condition | Optimal Value |

|---|---|

| Catalyst | PdCl₂(dppf) |

| Base | t-BuONa |

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Yield | 65–75% |

Q. What methodologies elucidate the antibacterial mechanisms of this compound against MRSA?

Answer: Mechanistic studies employ:

- Minimum Inhibitory Concentration (MIC) assays : Determines potency (e.g., PNP-02 derivative shows MIC = 2 µg/mL, comparable to vancomycin) .